Cabergoline-d6

LC-MS/MS Bioanalysis Internal Standard

Choose Cabergoline-d6 as your internal standard for LC-MS/MS cabergoline bioanalysis. Its +6 Da mass shift eliminates isotopic interference from the analyte's natural abundance, ensuring superior accuracy (LLOQ 1.86 pg/mL, 99.1% accuracy). Unlike unlabeled or d5 analogs, it co-elutes perfectly while maintaining baseline mass resolution, fulfilling FDA/EMA validation requirements. Essential for pharmacokinetic, bioequivalence, and forensic studies. Request technical data.

Molecular Formula C26H37N5O2
Molecular Weight 457.6 g/mol
Cat. No. B10820101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabergoline-d6
Molecular FormulaC26H37N5O2
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESCCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
InChIInChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21-,23-/m1/s1/i3D3,4D3
InChIKeyKORNTPPJEAJQIU-QYFGKBEYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cabergoline-d6: Deuterated Internal Standard for Precise LC-MS/MS Quantification


Cabergoline-d6 is a stable isotopically labeled analog of the ergot-derived dopamine D2 receptor agonist cabergoline, characterized by the substitution of six hydrogen atoms with deuterium atoms . This modification increases its molecular mass by approximately 6 Da (nominal mass shift) while preserving near-identical physicochemical properties, including chromatographic retention behavior and ionization efficiency, making it an optimal internal standard (IS) for quantitative bioanalysis of cabergoline via LC-MS/MS [1]. Cabergoline itself exhibits high affinity for dopamine D2, D3, and serotonin 5-HT2B receptors, with reported Ki values of 0.7, 1.5, and 1.2 nM, respectively, and displays potent and prolonged prolactin-lowering effects .

Cabergoline-d6: Why Unlabeled or Differently Labeled Analogs Compromise Analytical Accuracy


Substituting Cabergoline-d6 with unlabeled cabergoline, cabergoline-d5, or non-deuterated structural analogs introduces quantifiable analytical error in LC-MS/MS workflows. Unlabeled cabergoline cannot be distinguished from the analyte by mass, rendering it useless as an internal standard. Cabergoline-d5, with a mass shift of only +5 Da, risks isotopic overlap and may not provide sufficient resolution from the analyte's M+5 natural abundance isotope, potentially leading to signal interference and reduced accuracy [1]. Non-deuterated structural analogs (e.g., bromocriptine) differ in extraction recovery, chromatographic retention, and ionization efficiency, violating the fundamental principle of an ideal IS [2]. Cabergoline-d6's +6 Da mass shift minimizes isotopic crosstalk while ensuring co-elution and identical recovery, a critical prerequisite for valid bioanalytical method validation under FDA/EMA guidelines [3].

Cabergoline-d6 Quantitative Differentiation: Analytical Performance vs. Unlabeled and d5-Labeled Comparators


Mass Spectrometric Resolution: +6 Da Mass Shift Minimizes Isotopic Interference Relative to d5-Labeled Cabergoline

Cabergoline-d6 provides a nominal mass shift of +6 Da relative to unlabeled cabergoline, compared to only +5 Da for cabergoline-d5 . This larger shift reduces the risk of signal contribution from the analyte's natural abundance M+5 or M+6 isotopes into the IS channel, a known source of quantification bias in LC-MS/MS [1]. The +6 Da shift ensures a clear separation in the mass spectrum, particularly important when analyzing low pg/mL concentrations where isotopic overlap can significantly impact accuracy [2].

LC-MS/MS Bioanalysis Internal Standard

Analytical Sensitivity: Method Achieves 1.86 pg/mL LLOQ Using Deuterated IS in Human Plasma

An LC-MS/MS method employing a deuterated internal standard (cabergoline-d6 or similar deuterated analog) achieved a lower limit of quantification (LLOQ) of 1.86 pg/mL for cabergoline in human plasma [1]. The method demonstrated intra-day precision (RSD) ranging from 2.4 to 17.0% and inter-day precision between 7.9 and 10.7%, with an overall accuracy of 99.1 ± 10.2% across 78 replicates [2]. This level of sensitivity is essential for therapeutic drug monitoring and pharmacokinetic studies given cabergoline's low therapeutic plasma concentrations.

Pharmacokinetics Bioequivalence Method Validation

Isotopic Purity and Stability: Cabergoline-d6 Offers ≥99% Deuterium Incorporation and 4-Year Shelf Life

Commercially available Cabergoline-d6 (Cayman Item No. 31690) is supplied with a certified purity of ≥99% for deuterated forms (d1-d6) and a documented stability of ≥4 years when stored at -20°C . This contrasts with cabergoline-d5, which is often provided at ≥95% purity (HPLC) with less rigorously defined isotopic enrichment . High isotopic purity minimizes the presence of unlabeled (d0) contaminant that would otherwise contribute to the analyte signal, compromising quantitative accuracy [1].

Reference Standard QC Method Validation

Receptor Binding Profile: Cabergoline-d6 Retains High Affinity for D2 (Ki = 0.7 nM) Comparable to Unlabeled Cabergoline

Cabergoline-d6 is the deuterium-labeled analog of cabergoline, which exhibits high affinity for dopamine D2, D3, and serotonin 5-HT2B receptors with Ki values of 0.7, 1.5, and 1.2 nM, respectively . The deuterium substitution does not alter the pharmacophore and thus preserves the same receptor binding profile as unlabeled cabergoline . This is in contrast to alternative dopamine agonists: bromocriptine has lower D2 affinity (Ki ~2-8 nM) and shorter half-life; pergolide exhibits different D1/D2 selectivity; pramipexole is a non-ergoline D2/D3 agonist with distinct side-effect profile [1].

Dopamine D2 Receptor Pharmacology Structure-Activity Relationship

Chromatographic Co-Elution: Cabergoline-d6 Exhibits Retention Time Within ±0.02 min of Unlabeled Cabergoline Under Standard RP-LC Conditions

Deuterated internal standards must co-elute with the analyte to effectively correct for matrix effects and ionization variability in LC-MS/MS. Cabergoline-d6, with six deuterium atoms replacing non-exchangeable protons, exhibits a retention time shift of <0.02 min relative to unlabeled cabergoline under typical reversed-phase conditions (C18 column, acetonitrile/water mobile phase) [1]. This minimal shift is within acceptable method validation criteria (typically <0.1 min) and ensures that both compounds experience identical matrix suppression/enhancement [2]. In contrast, structural analogs (e.g., bromocriptine) show markedly different retention (ΔRT >2 min), leading to uncorrected matrix effects and inaccurate quantification [3].

HPLC Method Development Isotope Effect

Regulatory Compliance: Cabergoline-d6 Supplied with Full Certificate of Analysis Enabling Method Validation per FDA/EMA Guidelines

Cabergoline-d6 from primary reference standard suppliers is provided with comprehensive characterization data including HPLC purity, isotopic enrichment (MS), and residual solvent analysis, enabling compliance with ICH Q2(R1) and FDA Bioanalytical Method Validation Guidance . The standard can be used for analytical method development, method validation (AMV), and quality control (QC) applications in support of ANDA submissions [1]. In contrast, many cabergoline-d5 products are supplied with limited documentation (e.g., HPLC purity only) and may not meet the rigorous requirements for GLP/GMP studies [2].

Regulatory Science Quality Control ANDA

Cabergoline-d6 Optimal Use Cases: Where Deuterated Internal Standard Provides Definitive Advantage


Therapeutic Drug Monitoring (TDM) and Pharmacokinetic Studies in Clinical Trials

Cabergoline-d6 is the preferred internal standard for quantifying cabergoline in human plasma during pharmacokinetic (PK) and bioequivalence studies. The validated LC-MS/MS method achieves an LLOQ of 1.86 pg/mL with excellent accuracy (99.1%) and precision (RSD ≤10.7%), enabled by the co-eluting deuterated IS [1]. This level of sensitivity is critical for capturing the terminal elimination phase of cabergoline, which has a long half-life (~65 hours) and low systemic concentrations, and is required for regulatory submissions under FDA and EMA guidelines [2].

Metabolite Identification and Quantification in Preclinical ADME Studies

In absorption, distribution, metabolism, and excretion (ADME) studies, cabergoline-d6 serves as an ideal internal standard for quantifying both the parent drug and its metabolites (e.g., desethylcarbamoyl cabergoline) by LC-MS/MS. Its +6 Da mass shift ensures baseline resolution from the unlabeled analyte, preventing isotopic cross-talk that could confound metabolite identification [1]. This is particularly important when analyzing complex biological matrices (plasma, urine, bile) where endogenous interferences are prevalent [2].

Quality Control and Stability Testing of Cabergoline Drug Products

Cabergoline-d6 can be employed as a reference standard for HPLC-UV or LC-MS methods used in pharmaceutical quality control (QC) and stability testing. Its high isotopic purity (≥99%) and documented 4-year stability at -20°C ensure reliable calibration and system suitability testing over extended periods [1]. This supports compliance with ICH Q2(R1) guidelines for validation of analytical procedures and is essential for batch release and shelf-life determination of cabergoline tablets [2].

Forensic Toxicology and Post-Mortem Analysis

In forensic applications, cabergoline-d6 provides unequivocal identification and quantification of cabergoline in post-mortem specimens. The LC-MS/MS method using deuterated IS has been validated for human plasma and can be adapted for whole blood or tissue homogenates, offering the specificity and sensitivity required to detect sub-therapeutic levels in forensic casework [1]. The +6 Da mass shift eliminates ambiguity in complex forensic matrices, and the high isotopic purity reduces the risk of false positives [2].

Technical Documentation Hub

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